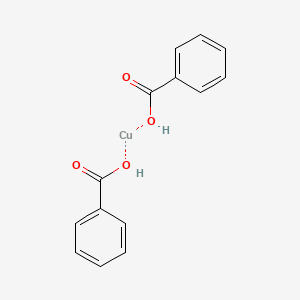![molecular formula C11H13NO B13826419 3-[(Pent-2-yn-1-yl)oxy]aniline CAS No. 453593-33-4](/img/structure/B13826419.png)
3-[(Pent-2-yn-1-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pent-2-yn-1-yl)oxy]aniline is an organic compound that features an aniline group substituted with a pent-2-yn-1-yloxy group
Preparation Methods
The synthesis of 3-[(Pent-2-yn-1-yl)oxy]aniline can be achieved through several methods. One notable method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with this compound and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . This reaction yields Mannich type condensation products as mixtures of diastereoisomers with high diastereoisomer excess . The reaction conditions typically involve stirring the mixture at 25°C for 24 hours in an aqueous medium .
Chemical Reactions Analysis
3-[(Pent-2-yn-1-yl)oxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The aniline group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other parts of the molecule.
Common reagents used in these reactions include aldehydes, chiral catalysts like pseudoephedrine, and various oxidizing or reducing agents . The major products formed from these reactions are typically chiral amines and substituted aniline derivatives .
Scientific Research Applications
3-[(Pent-2-yn-1-yl)oxy]aniline has several scientific research applications:
Materials Science: Its unique structure makes it useful in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Pent-2-yn-1-yl)oxy]aniline involves its participation in various chemical reactions. For instance, in the aminomethylation reaction, the compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-nitrogen bond . The presence of a chiral catalyst ensures the enantioselectivity of the reaction, resulting in the formation of chiral amines .
Comparison with Similar Compounds
3-[(Pent-2-yn-1-yl)oxy]aniline can be compared to other similar compounds, such as:
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound also features an aniline group substituted with a pent-2-yn-1-yloxy group, but with additional trimethylsilyl groups.
Other Mannich Bases: These compounds share the aminomethylation reaction mechanism and are used in the synthesis of chiral nitrogen-containing compounds.
The uniqueness of this compound lies in its specific substitution pattern and its ability to participate in enantioselective reactions, making it valuable in the synthesis of optically pure compounds .
Properties
CAS No. |
453593-33-4 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-pent-2-ynoxyaniline |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2,8,12H2,1H3 |
InChI Key |
WDVYLZYBCPMVLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


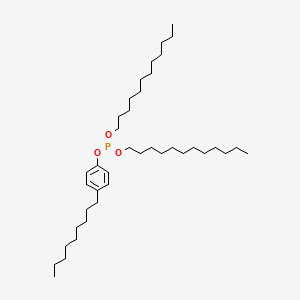
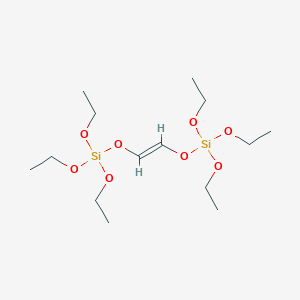
![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![(6E)-4-[[(3E)-2,5-dihydroxy-3-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-4,6-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]methyl]-2-hydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,3,5-trione](/img/structure/B13826366.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
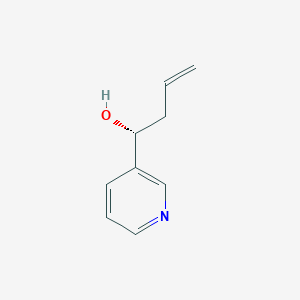
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)
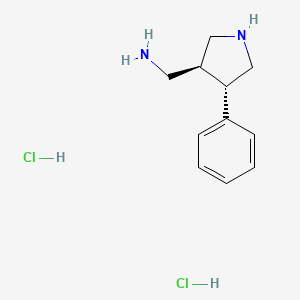

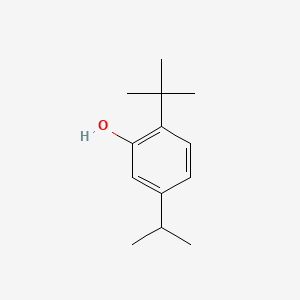
![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
